molecular formula C14H8F5NO4 B14068653 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14068653
M. Wt: 349.21 g/mol
InChI Key: BUUVASYCQSAJSI-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Fluorination: Introduction of fluorine atoms.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. These methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms and other groups may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

    Oxidation Products: May include carboxylic acids or aldehydes.

    Reduction Products: May include amines.

    Substitution Products: May include various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(2-nitro-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)benzene

Properties

Molecular Formula

C14H8F5NO4

Molecular Weight

349.21 g/mol

IUPAC Name

1,3-difluoro-2-(2-methoxy-5-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F5NO4/c1-23-11-3-2-8(20(21)22)6-12(11)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3

InChI Key

BUUVASYCQSAJSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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